

# Application Notes and Protocols for Recombinant Human Translin Protein Purification

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# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant human Translin protein from Escherichia coli. Translin is a DNA and RNA binding protein implicated in chromosomal translocations, DNA repair, and mRNA trafficking, making it a crucial target for research in oncology and neurobiology.[1][2][3] The following protocol describes a widely used method employing a hexahistidine (His-tag) affinity purification strategy, which is known for its efficiency and high yield of pure protein.[1][4]

### **Data Presentation**

Table 1: Summary of Quantitative Data for Recombinant Human Translin Purification



Purification Step	Expression System	Purity	Typical Yield	Molecular Mass (SDS- PAGE)	Source
Ni-NTA Affinity Chromatogra phy	E. coli	>95%	130 mg per 1L of culture (example for a His-tagged protein)	~26-27 kDa	[1][4][5]
Ni-NTA Affinity Chromatogra phy	E. coli	>90%	1 mg/ml (final concentration	26.1 kDa	[2][6]
Gel Filtration (Post-Affinity)	E. coli	High	Not specified	236 kDa (Octamer)	[7][8]

Note: Yields can vary significantly based on expression levels, culture volume, and optimization of the purification process.

### **Experimental Protocols**

## Protocol 1: Expression and Purification of His-tagged Human Translin from E. coli

This protocol is optimized for the expression of N-terminally His-tagged human Translin in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[4]

- 1. Transformation and Expression
- 1.1. Transformation: Transform a suitable E. coli expression strain, such as BL21(DE3), with an expression vector containing the human Translin gene fused to a His-tag (e.g., pET vector series).[9][10] Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
- 1.2. Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

### Methodological & Application





- 1.3. Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- 1.4. Induction: Induce protein expression by adding Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow the culture for another 16-18 hours to enhance protein solubility.[11]
- 1.5. Cell Harvest: Harvest the bacterial cells by centrifugation at  $6,000 \times g$  for 15 minutes at  $4^{\circ}$ C.[12] Discard the supernatant. The cell pellet can be stored at  $-80^{\circ}$ C or used immediately.
- 2. Cell Lysis
- 2.1. Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% glycerol).
- 2.2. Lysis: Lyse the cells by sonication on ice. Perform 6-8 cycles of 30-second bursts with 30-second cooling intervals. Alternatively, use a French press or chemical lysis with lysozyme.
- 2.3. Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell debris. [9] Collect the supernatant, which contains the soluble His-tagged Translin protein. Filter the supernatant through a 0.45  $\mu$ m filter.[9]
- 3. Affinity Purification (IMAC)
- 3.1. Column Preparation: Equilibrate a Ni-NTA agarose column (pre-packed or self-packed) with 5-10 column volumes of Lysis Buffer.[4]
- 3.2. Binding: Load the clarified lysate onto the equilibrated Ni-NTA column at a slow flow rate (e.g., 1 mL/min).[9]
- 3.3. Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT, 10% glycerol) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- 3.4. Elution: Elute the bound Translin protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% glycerol).[9][13] Collect fractions of 1 mL.



#### 4. Protein Analysis and Storage

- 4.1. Purity Assessment: Analyze the collected fractions for the presence and purity of Translin by SDS-PAGE.[1] The expected molecular weight of His-tagged human Translin is approximately 26-27 kDa.[1] Pool the fractions containing the purified protein.
- 4.2. Buffer Exchange (Optional but Recommended): If necessary, remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column (e.g., Sephadex G-25).[14] A typical storage buffer is 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, and 10% glycerol.[2][6]
- 4.3. Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if needed. Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at 4°C for short-term use (2-4 weeks) or at -80°C for long-term storage.[2] For long-term storage, adding a carrier protein like 0.1% BSA can be beneficial.[2]

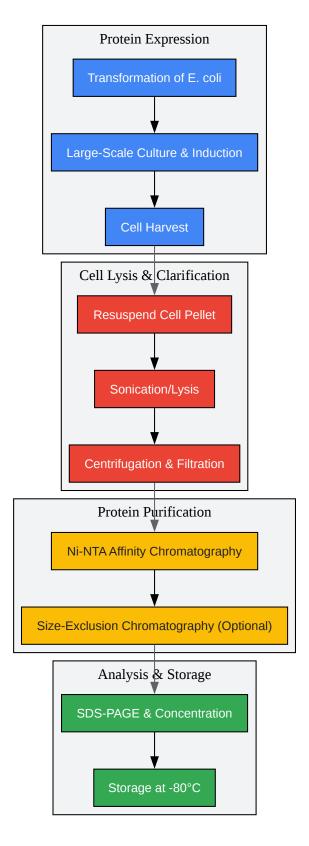
# Protocol 2: Further Purification by Size-Exclusion Chromatography (SEC)

For applications requiring the separation of oligomeric states or removal of minor contaminants and aggregates, an additional SEC step is recommended.[15][16]

- 2.1. Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).[7][8]
- 2.2. Sample Loading: Load the concentrated, affinity-purified Translin onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[17]
- 2.3. Separation: Run the chromatography at a constant flow rate appropriate for the column. Collect fractions and monitor the protein elution profile by absorbance at 280 nm.
- 2.4. Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure Translin. Translin is known to form an octamer, which will elute at a volume corresponding to a higher molecular weight (~236 kDa).[7][8] Pool the relevant fractions.



### **Mandatory Visualization**



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Caption: Workflow for recombinant human Translin protein purification.

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